2-Fluoro-1-naphthalenecarboxaldehyde
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Overview
Description
The compound’s structure features a naphthalene ring with a formyl group and a fluorine atom, allowing it to participate in a range of chemical reactions.
Chemical Reactions Analysis
1-Naphthalenecarboxaldehyde, 2-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Naphthalenecarboxaldehyde, 2-fluoro- has several scientific research applications:
Biochemistry: It is used for the fluorogenic derivatization of peptides, optimizing yield and developing methodologies for determining peptides like leucine-enkephalin in human plasma samples.
Supramolecular Chemistry: Its structure allows it to participate in various supramolecular assemblies and interactions.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1-Naphthalenecarboxaldehyde, 2-fluoro- exerts its effects involves its ability to participate in various chemical reactions due to the presence of the formyl group and the fluorine atom. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in various applications.
Comparison with Similar Compounds
1-Naphthalenecarboxaldehyde, 2-fluoro- can be compared with other similar compounds such as:
1-Naphthalenecarboxaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.
2-Fluoronaphthalene: Lacks the formyl group, limiting its use in certain chemical reactions.
1-Naphthaldehyde: Similar to 1-Naphthalenecarboxaldehyde but without the fluorine atom, affecting its chemical properties and applications.
The presence of both the formyl group and the fluorine atom in 1-Naphthalenecarboxaldehyde, 2-fluoro- makes it unique and versatile for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQUMJGYGHQFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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